molecular formula C9H13N B069650 1H-Pyrrolizine, 7a-ethynylhexahydro-(9CI) CAS No. 188057-30-9

1H-Pyrrolizine, 7a-ethynylhexahydro-(9CI)

Cat. No. B069650
M. Wt: 135.21 g/mol
InChI Key: PVWJVTHJDXHNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05733912

Procedure details

1,2,3,5,6,7-Hexahydropyrrolizinylium perchlorate (1.0 g, 4.8 mmol) was added to a solution of 0.5M ethynylmagnesium bromide (29 mL, 14.3 mmol) in THF at room temperature. The reaction mixture was allowed to stir for 45 minutes, and 15% NaOH solution was added. The slurry was diluted with brine:water (1:1) and extracted with CH2Cl2 (3×). The organic phases were combined, dried (MgSO4), concentrated and chromatographed (silica gel; CHCl3 /MeOH, 90:10) to afford an amber oil (463 mg, 71%): 1H NMR (CDCl3, 300 MHz) δ1.75-2.06 (m, 6H), 2.14-2.23 (m, 2H), 2.33 (s, 1H), 2.53-2.62 (m, 2H), 3.22-3.28 (m, 2H); MS (Cl/NH3) m/z: 136 (M+H)+.
Name
1,2,3,5,6,7-Hexahydropyrrolizinylium perchlorate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
71%

Identifiers

REACTION_CXSMILES
Cl([O-])(=O)(=O)=O.[CH+:6]1[CH:13]2[N:9]([CH2:10][CH2:11][CH2:12]2)[CH2:8][CH2:7]1.[C:14]([Mg]Br)#[CH:15].[OH-].[Na+]>C1COCC1.[Cl-].[Na+].O.O>[C:14]([C:13]12[CH2:12][CH2:11][CH2:10][N:9]1[CH2:8][CH2:7][CH2:6]2)#[CH:15] |f:0.1,3.4,6.7.8.9|

Inputs

Step One
Name
1,2,3,5,6,7-Hexahydropyrrolizinylium perchlorate
Quantity
1 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[CH+]1CCN2CCCC12
Name
Quantity
29 mL
Type
reactant
Smiles
C(#C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O.O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel; CHCl3 /MeOH, 90:10)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(#C)C12CCCN2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 463 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.